molecular formula C10H9ClN2O2 B8599885 2-(Carbmethoxy)methylamino-4-chlorobenzonitrile

2-(Carbmethoxy)methylamino-4-chlorobenzonitrile

Cat. No.: B8599885
M. Wt: 224.64 g/mol
InChI Key: MRPKHZZHOLDUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carbmethoxy)methylamino-4-chlorobenzonitrile is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(5-chloro-2-cyanoanilino)acetate

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)6-13-9-4-8(11)3-2-7(9)5-12/h2-4,13H,6H2,1H3

InChI Key

MRPKHZZHOLDUSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2-amino-4-chlorobenzonitrile (12.9 g, 85 mmol) in anhydrous dimethylformamide (15 mL). Add potassium carbonate (7.6 g, 90 mmol) and methyl bromoacetate (7.8 mL, 90 mmol) and stir at 70° C. for 5 days. Add additional methyl bromoacetate (78 mL, 90 mmol) and continue heating for 1 day. Dilute with ethyl acetate (300 mL), wash with water, separate the organic phase and dry (MgSO4). Evaporate the solvent in vacuo and purify by flash chromatography (25% ethyl acetate/hexane). Recrystallize (hexane) to give the title compound (7 g, 36%).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
36%

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